(S)-3-fluoropyrrolidine
Overview
Description
This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The molecular formula and molar mass are also included.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthon Preparation and Applications
- Synthons for Dipeptidyl Peptidase IV Inhibitors: N-Protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derivatives of 4-fluoropyrrolidine, are synthesized as attractive synthons for dipeptidyl peptidase IV inhibitors. These synthons are valuable in medicinal applications due to their high yield and easy isolation as enantiomerically pure compounds (Singh & Umemoto, 2011).
Chemical Synthesis and Properties
Synthesis of 3-Fluoropyrrolidines
3-Fluoropyrrolidines and 3,3-difluoropyrrolidines can be accessed through a 1,3-dipolar cycloaddition with azomethine ylide and various vinyl fluorides, demonstrating the versatility of vinyl fluorides in cycloaddition reactions (McAlpine et al., 2015).
Aminofluorination of Homoallylamine Derivatives
The intramolecular aminofluorination of homoallylamine derivatives, using a reagent system of PhI(OAc)2 and Py·HF, leads to the synthesis of N-tosyl-3-fluoropyrrolidines, demonstrating an efficient approach for the synthesis of fluoropyrrolidines (Kitamura et al., 2017).
Medicinal Chemistry and Drug Design
Fluoropyrrolidine Amides as Inhibitors
Amides derived from fluorinated pyrrolidines and cyclohexylglycine analogues have been evaluated as inhibitors of dipeptidyl peptidase IV. These compounds, incorporating (S)-3-fluoropyrrolidine, show good selectivity and pharmacokinetic properties, indicating their potential in medicinal chemistry (Caldwell et al., 2004).
Antitumor Agents
7-Substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, possessing a fluoropyrrolidine group, have been found to exhibit moderate cytotoxic activity against various tumor cell lines. These findings suggest the utility of fluoropyrrolidine derivatives in the development of antitumor agents (Tomita et al., 2002).
Ring Expansion Synthesis
Optically active prolinols can be converted into 3-fluoropiperidines using DAST (diethylaminosulfur trifluoride), indicating the potential for creating fluorinated cyclic compounds for pharmaceutical applications (Déchamps et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves identifying areas where further research could be done, such as potential applications of the compound, or new reactions it could be used in.
For a specific compound like “(S)-3-fluoropyrrolidine”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, you might also need to perform experiments to gather some of this information yourself. Please note that handling chemicals should always be done in a controlled environment following safety regulations.
I hope this general approach helps! If you have questions about a different compound or need more information, feel free to ask.
properties
IUPAC Name |
(3S)-3-fluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-fluoropyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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